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Hexamethyl diorthosilicate

CVD ALD Vapor Pressure

Hexamethyl diorthosilicate (CAS 4371-91-9), also referred to as hexamethoxydisiloxane, is a moisture-sensitive organosilicon compound with the molecular formula C₆H₁₈O₇Si₂ and a molecular weight of 258.37 g/mol. At 20 °C, it is a colorless to almost colorless clear liquid with a density of approximately 1.13 g/mL and a refractive index (n₂₀ᴰ) of 1.38.

Molecular Formula C6H18O7Si2
Molecular Weight 258.37 g/mol
CAS No. 4371-91-9
Cat. No. B1581928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyl diorthosilicate
CAS4371-91-9
Molecular FormulaC6H18O7Si2
Molecular Weight258.37 g/mol
Structural Identifiers
SMILESCO[Si](OC)(OC)O[Si](OC)(OC)OC
InChIInChI=1S/C6H18O7Si2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h1-6H3
InChIKeyXOAJIYVOSJHEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyl Diorthosilicate (CAS 4371-91-9): A Methoxy-Functional Siloxane Precursor for Sol-Gel and Coating Applications


Hexamethyl diorthosilicate (CAS 4371-91-9), also referred to as hexamethoxydisiloxane, is a moisture-sensitive organosilicon compound with the molecular formula C₆H₁₈O₇Si₂ and a molecular weight of 258.37 g/mol [1]. At 20 °C, it is a colorless to almost colorless clear liquid with a density of approximately 1.13 g/mL and a refractive index (n₂₀ᴰ) of 1.38 [1]. Its boiling point is reported as 73 °C at 3 mmHg, and it exhibits a flash point of 41 °C [1]. Structurally, it contains two silicon atoms linked by an oxygen bridge, each bearing three methoxy (–OCH₃) groups, which imparts high reactivity toward hydrolysis and condensation reactions essential for sol-gel processing and surface modification .

Why Generic Substitution of Hexamethyl Diorthosilicate (CAS 4371-91-9) Is Not Straightforward


While hexamethyl diorthosilicate shares its siloxane backbone with widely used precursors such as hexamethyldisiloxane (HMDSO) and tetraethyl orthosilicate (TEOS), it cannot be simply interchanged due to distinct structural and kinetic differences that dictate downstream material properties [1]. Unlike HMDSO, which features six non‑hydrolyzable methyl (–CH₃) groups, hexamethyl diorthosilicate possesses six hydrolyzable methoxy (–OCH₃) groups, enabling a higher degree of crosslinking and the formation of denser, more robust siloxane networks [2]. Furthermore, compared to the ethoxy (–OC₂H₅) groups of TEOS, the methoxy moieties hydrolyze at a significantly faster rate, which can be exploited to accelerate sol‑gel processing or to tune film porosity without altering catalyst concentrations [2][3]. These differences are not merely academic; they translate into quantifiable variations in reaction kinetics, final material density, and surface functionality, making direct substitution without process re‑optimization inadvisable for applications requiring precise control over film architecture and performance.

Hexamethyl Diorthosilicate (CAS 4371-91-9): Quantitative Differentiation Evidence Versus Key Comparators


Volatility Advantage Over TEOS: Quantitative Vapor Pressure Comparison for CVD/ALD Precursor Selection

For chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, precursor volatility is a critical parameter affecting ease of delivery and process window. While direct vapor pressure data for hexamethyl diorthosilicate (CAS 4371-91-9) at standard deposition temperatures is not widely published, class-level inference can be drawn from its close structural analog, hexamethyldisiloxane (HMDSO). HMDSO exhibits a vapor pressure of 20 mmHg at 13 °C, which is substantially higher than that of tetraethyl orthosilicate (TEOS) under comparable conditions [1]. Given that methoxy substitution generally enhances volatility relative to ethoxy substitution in siloxanes, hexamethyl diorthosilicate is expected to offer a similar volatility advantage over TEOS, potentially simplifying vapor delivery systems and enabling lower-temperature deposition [2].

CVD ALD Vapor Pressure Silicon Dioxide Thin Film Deposition

Enhanced Hydrolysis Rate Compared to Ethoxy-Silanes: Kinetic Control in Sol-Gel Processing

The methoxy (–OCH₃) groups on hexamethyl diorthosilicate hydrolyze significantly faster than the ethoxy (–OC₂H₅) groups on TEOS. While absolute rate constants for hexamethyl diorthosilicate are not readily available in the open literature, extensive class-level studies on alkoxysilanes demonstrate that methoxy-substituted silanes exhibit hydrolysis rates approximately 10–100× faster than their ethoxy counterparts under identical pH conditions [1][2]. For example, the pseudo-first-order hydrolysis rate constant for tetramethoxysilane (TMOS) at pH 3 is ~10⁻³ s⁻¹, whereas that for TEOS is ~10⁻⁵ s⁻¹ [1]. This accelerated reactivity translates into shorter gelation times and the ability to form denser, less porous silica networks without the need for acidic or basic catalysts, offering a distinct processing advantage when rapid solidification or reduced catalyst contamination is required.

Sol-Gel Hydrolysis Kinetics Silica Xerogel Methoxy vs. Ethoxy Precursor Selection

Six Hydrolyzable Methoxy Groups Enable Higher Crosslink Density than HMDSO

Hexamethyl diorthosilicate contains six hydrolyzable methoxy groups, whereas hexamethyldisiloxane (HMDSO) possesses six non‑hydrolyzable methyl groups. Upon hydrolysis and condensation, hexamethyl diorthosilicate can form a fully crosslinked silica network with up to six siloxane (Si–O–Si) bridges per molecule, leading to a theoretical crosslink density of 6.0 per monomer unit [1]. In contrast, HMDSO can only form a linear chain or, at most, a limited branched structure with a maximum crosslink density of 2.0 (terminal Si–O–Si linkages) [1]. This fundamental difference translates into materials with higher hardness and elastic modulus. While direct mechanical data for pure hexamethyl diorthosilicate‑derived films are scarce, sol‑gel coatings prepared from methoxy‑siloxane precursors consistently exhibit a 30–50% increase in hardness compared to those derived from methyl‑terminated siloxanes, as measured by nanoindentation [2].

Crosslinking Siloxane Network Mechanical Properties Coating Hardness HMDSO Comparison

Purity and Specification Consistency for Reproducible Research and Manufacturing

Reproducibility in both academic research and industrial manufacturing hinges on the availability of high-purity starting materials with well‑defined specifications. Multiple reputable vendors offer hexamethyl diorthosilicate (CAS 4371-91-9) with a purity of ≥ 98.0% as determined by gas chromatography (GC) [1]. In contrast, alternative precursors such as TEOS and HMDSO are often supplied at purities ranging from 99% to 99.9%, but the presence of trace metal impurities or partially hydrolyzed oligomers can vary significantly between lots and manufacturers. The 98% GC purity threshold for hexamethyl diorthosilicate, combined with the availability of Certificates of Analysis (CoA) upon request, ensures a baseline level of consistency that is critical for kinetic studies, thin‑film deposition, and the synthesis of hybrid materials where side reactions must be minimized [1].

Purity GC Analysis Quality Control Procurement Reproducibility

Optimal Application Scenarios for Hexamethyl Diorthosilicate (CAS 4371-91-9) Based on Quantitative Evidence


Low-Temperature CVD and ALD of Silicon Dioxide Thin Films

The higher vapor pressure of methoxy‑siloxanes compared to ethoxy‑silanes (class‑level inference) positions hexamethyl diorthosilicate as an attractive precursor for low‑temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD) of SiO₂ films. Its anticipated volatility advantage reduces the need for heated precursor lines and enables deposition on temperature‑sensitive substrates such as polymers and flexible electronics [1][2].

Rapid Sol-Gel Fabrication of Dense Silica Coatings and Monoliths

The accelerated hydrolysis kinetics of methoxy groups relative to ethoxy groups (class‑level inference) make hexamethyl diorthosilicate the precursor of choice when fast gelation and high crosslink density are desired. This is particularly advantageous for the production of hard, abrasion‑resistant coatings on optical lenses, automotive clear coats, and protective layers for solar panels, where reduced processing time and enhanced mechanical integrity are critical [3].

Synthesis of Highly Crosslinked Organic-Inorganic Hybrid Materials

With six hydrolyzable methoxy groups, hexamethyl diorthosilicate offers a significantly higher crosslink capacity than methyl‑terminated siloxanes like HMDSO (class‑level inference). This property is exploited in the synthesis of ORMOSILs (organically modified silicates) and hybrid polymers, where a dense siloxane network imparts superior thermal stability, solvent resistance, and dimensional stability to the final composite material [4].

Surface Modification and Hydrophobic Coating Deposition

The reactive methoxy groups readily condense with surface hydroxyls on glass, metal oxides, and ceramics to form durable siloxane bonds. This makes hexamethyl diorthosilicate an effective coupling agent and surface modifier for imparting hydrophobicity, improving adhesion in composite materials, and creating anti‑fouling surfaces . The consistency of its ≥98% GC purity ensures reproducible surface functionalization across multiple batches [5].

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